molecular formula C13H12N2O3S B1518272 N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide CAS No. 1155156-09-4

N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide

Cat. No.: B1518272
CAS No.: 1155156-09-4
M. Wt: 276.31 g/mol
InChI Key: WHNUKWTXUIXWLG-UHFFFAOYSA-N
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Description

N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide is a chemical compound with potential applications in various fields of science and industry. This compound features a thiophene ring attached to a benzodioxin moiety, which is further substituted with an amino group and a carboxamide group. Its unique structure makes it a subject of interest for researchers exploring new therapeutic agents and materials.

Mechanism of Action

Target of Action

Some related compounds have been studied for their inhibitory effects on cholinesterases and lipoxygenase enzymes .

Mode of Action

It’s worth noting that related compounds have shown moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . This suggests that N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide might interact with these enzymes, potentially altering their activity and leading to downstream effects.

Biochemical Pathways

Given the potential interaction with cholinesterases and lipoxygenase enzymes , it’s plausible that this compound could influence pathways related to neurotransmission and inflammation.

Result of Action

Related compounds have shown antibacterial activity, suggesting that this compound might also have similar effects .

Biochemical Analysis

Biochemical Properties

N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, the compound interacts with lipoxygenase enzymes, which are involved in the metabolism of fatty acids . These interactions suggest that this compound may have potential therapeutic applications in neurodegenerative diseases and inflammatory conditions.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, it can alter gene expression by affecting transcription factors and other regulatory proteins. These changes in gene expression can lead to alterations in cellular metabolism, including increased or decreased production of specific metabolites.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its binding to cholinesterase enzymes results in their inhibition, leading to increased acetylcholine levels . Additionally, the compound can interact with transcription factors, altering their activity and subsequently affecting gene expression. These molecular interactions contribute to the compound’s overall effects on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as neuroprotection and anti-inflammatory activity . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound is metabolized by cytochrome P450 enzymes, which are involved in the oxidation of various substrates . These metabolic interactions can affect the compound’s bioavailability and overall activity. Additionally, the compound may influence metabolic flux and metabolite levels, leading to changes in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes . Once inside the cells, the compound can localize to specific compartments or organelles, affecting its activity and function. The distribution of the compound within tissues can also influence its overall effects on cellular function.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins, affecting gene expression. Alternatively, it may localize to the mitochondria, influencing cellular metabolism and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide typically involves multiple steps. One common approach is to start with 2,3-dihydro-1,4-benzodioxin-6-amine as the core structure. This compound is then reacted with thiophene-2-carboxylic acid chloride under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the generated acid.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions are often conducted in specialized reactors with precise temperature and pressure control. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The carboxamide group can be reduced to an amine.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the thiophene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Formation of N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide.

  • Reduction: Formation of N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxylate.

  • Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide has shown potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.

Medicine: Research has indicated that this compound may have neuroprotective properties. It has been studied for its potential use in treating conditions such as Alzheimer's disease and other neurodegenerative disorders.

Industry: In the materials industry, this compound can be used to develop new polymers and coatings. Its unique chemical structure allows for the creation of materials with specific properties, such as enhanced durability and resistance to environmental factors.

Comparison with Similar Compounds

  • N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: This compound is structurally similar but lacks the thiophene ring, resulting in different chemical properties and biological activities.

  • N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide:

Uniqueness: N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide stands out due to its combination of the thiophene ring and the benzodioxin moiety. This unique structure provides it with specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c14-8-6-10-11(18-4-3-17-10)7-9(8)15-13(16)12-2-1-5-19-12/h1-2,5-7H,3-4,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNUKWTXUIXWLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)NC(=O)C3=CC=CS3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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